4'-Hydroxychalcone

Description

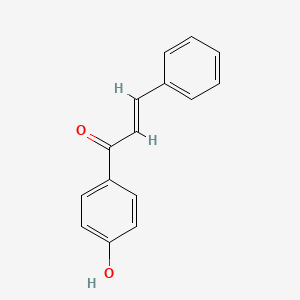

inhibits TNFalpha-induced NF-κB activation; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11,16H/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHGNXFYLAJDIN-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40859756 | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-25-2, 38239-52-0 | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038239520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4'-Hydroxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-4'-Hydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40859756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-HYDROXYCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K338K8UOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Biological Activity Screening of 4'-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxychalcone, a member of the flavonoid family, is a simple yet pharmacologically significant molecule. Structurally characterized by an open C-ring, it consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. This structural simplicity allows for straightforward synthesis and derivatization, making it an attractive scaffold for drug discovery. Found in various natural sources, including fruits, vegetables, and spices, this compound has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth overview of the screening of these activities, focusing on its anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and development.

Anticancer Activity

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Citation |

| This compound | K562 (human erythroleukemia) | NF-κB Luciferase Reporter | 30 µM | [1] |

| 2',4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) (20 strains) | Broth microdilution | 25.0-50.0 µg/mL | [2] |

| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | Not specified | 0.39-12.5 µg/mL | [3] |

| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified | 0.39-6.25 µg/mL | [3] |

| Licochalcone A | B-16 (mouse melanoma) | MTT | 25.89 µM | |

| Licochalcone A | 3T3 (mouse fibroblast) | MTT | 33.42 µM | |

| Licochalcone A | A549 (human lung adenocarcinoma) | MTT | 46.13 µM | |

| Prenylated chalcone derivative 12 | MCF-7 (human breast cancer) | MTT | 4.19 ± 1.04 µM | [4] |

| Prenylated chalcone derivative 13 | MCF-7 (human breast cancer) | MTT | 3.30 ± 0.92 µM | [4] |

| Prenylated chalcone derivative 12 | ZR-75-1 (human breast cancer) | MTT | 9.40 ± 1.74 µM | [4] |

| Prenylated chalcone derivative 13 | ZR-75-1 (human breast cancer) | MTT | 8.75 ± 2.01 µM | [4] |

| Prenylated chalcone derivative 12 | MDA-MB-231 (human breast cancer) | MTT | 6.12 ± 0.84 µM | [4] |

| Prenylated chalcone derivative 13 | MDA-MB-231 (human breast cancer) | MTT | 18.10 ± 1.65 µM | [4] |

| Prenylated chalcone derivative 12 | MCF-10F (non-tumorigenic breast) | MTT | 95.76 ± 1.52 µM | [4] |

| Prenylated chalcone derivative 13 | MCF-10F (non-tumorigenic breast) | MTT | 95.11 ± 1.97 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., K562, MDA-MB-231, SK-N-MC)

-

Complete growth medium (e.g., RPMI-1640 with 10% fetal calf serum, 100 µg/mL streptomycin, and 100 U/mL penicillin)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5 x 10⁴ cells/mL (195 µL per well) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

-

Add 5 µL of varying concentrations of this compound to the wells in triplicate. The final concentration of DMSO should not exceed 0.1%. Include control wells with cells and medium only, and blank wells with medium and 0.1% DMSO.

-

Incubate the plates for 24 to 48 hours.

-

Remove the medium and add 200 µL of phenol red-free medium containing MTT (1 mg/mL) to each well.

-

Incubate for 4 hours.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Wnt/β-catenin

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. Flavonoids, including chalcones, have been shown to modulate this pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate target gene transcription, promoting cell proliferation.[5][6]

Caption: Wnt/β-catenin signaling pathway and potential inhibition by this compound.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and potentially through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data for Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line/Model | IC50 Value/% Inhibition | Citation |

| This compound | TNFα-induced NF-κB activation | K562 cells | 30 µM | [1] |

| Chalcone derivative C64 | COX-2 Inhibition | RAW 264.7 macrophages | 0.092 µM | [7] |

| Chalcone derivative C64 | 5-LOX Inhibition | RAW 264.7 macrophages | 0.136 µM | [7] |

| Chalcone derivative C64 | Carrageenan-induced paw edema | Male Wistar rats | 78.28% inhibition | [7] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Indomethacin (positive control)

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the rats into groups: control (vehicle), positive control (indomethacin, e.g., 10 mg/kg), and test groups (different doses of this compound).

-

Administer the test compounds or vehicle orally one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: NF-κB

The NF-κB signaling pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals like TNFα, the IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway by inhibiting proteasome activity, thereby preventing IκBα degradation and subsequent NF-κB activation.[8]

Caption: NF-κB signaling pathway and its inhibition by this compound.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its overall therapeutic potential by mitigating oxidative stress.

Quantitative Data for Antioxidant Activity

| Compound | Assay | Result | Citation |

| 4-Hydroxychalcone | DPPH radical scavenging | 63.4% inhibition at 200 mmol L⁻¹ |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of a compound.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound solutions (various concentrations in methanol)

-

Methanol

-

Spectrophotometer

Procedure:

-

Prepare a series of dilutions of this compound in methanol.

-

In a test tube, mix 1 mL of each chalcone solution with 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm against a blank (methanol).

-

A control solution containing 1 mL of methanol and 2 mL of DPPH solution is also measured.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Activity

This compound and its derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi.

Quantitative Data for Antimicrobial Activity

| Compound | Microorganism | MIC (µg/mL) | Citation |

| 2,4,2'-trihydroxy-5'-methylchalcone | Methicillin-resistant Staphylococcus aureus (MRSA) (20 strains) | 25.0-50.0 | [2] |

| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.39-12.5 | [3] |

| 2',4'-dihydroxychalcone, 2-allyloxy derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39-6.25 | [3] |

| 4-hydroxy-3-methylchalcone | Staphylococcus aureus | Better than 4-hydroxy-3-methoxychalcone | [9] |

| This compound | Candida albicans | Affects cell wall formation and mitochondrial function | [10] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound stock solution

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism without the compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against coronaviruses.

Signaling Pathway: EGFR/AKT/ERK1/2

This compound has been shown to inhibit the replication of Human Coronavirus OC43 (HCoV-OC43). Its mechanism of action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the downstream AKT/ERK1/2 signaling pathway, which are often hijacked by viruses for their replication.

Caption: EGFR/AKT/ERK1/2 signaling pathway in viral replication and its inhibition by this compound.

Conclusion

This compound is a promising natural product with a broad spectrum of biological activities. Its demonstrated efficacy in anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral screening models warrants further investigation. The detailed experimental protocols and elucidated mechanisms of action provided in this guide serve as a valuable resource for researchers and drug development professionals. Future studies should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical evaluations to translate the therapeutic potential of this compound into novel therapeutic agents. The simple structure of this compound also makes it an ideal candidate for further chemical modifications to develop more potent and specific inhibitors for various therapeutic targets.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Antibacterial activity of hydroxychalcone against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Chalcone Lonchocarpin Inhibits Wnt/β-Catenin Signaling and Suppresses Colorectal Cancer Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Topical Application of 4′-Hydroxychalcone in Combination with tt-Farnesol Is Effective against Candida albicans and Streptococcus mutans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 4'-Hydroxychalcone, a molecule of significant interest in medicinal chemistry and drug development. The information is presented to be a valuable resource for researchers actively engaged in the study and application of this compound.

Core Physicochemical Data

This compound, a member of the chalcone family, possesses a range of physicochemical properties that are critical for its handling, formulation, and biological activity. A summary of these key quantitative data is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂O₂ | [1][2] |

| Molecular Weight | 224.26 g/mol | [1][2] |

| CAS Number | 2657-25-2 | [1] |

| Appearance | White to pale yellow crystals or powder | [3] |

| Melting Point | 171-172 °C | [1] |

| 173.0-182.0 °C | [3] | |

| 174-178 °C | [4] | |

| Boiling Point (Predicted) | 419.6 ± 45.0 °C | [4] |

| Solubility | ||

| DMSO | 44 mg/mL (196.2 mM)[5], 233.33 mg/mL (1040.49 mM)[6], 30 mg/mL[7] | |

| Ethanol | ~30 mg/mL[7] | |

| Dimethyl formamide (DMF) | ~30 mg/mL[7] | |

| Ethanol:PBS (pH 7.2) (1:4) | ~0.2 mg/mL[7] | |

| Water | Insoluble[8] | |

| pKa (Predicted) | 7.72 ± 0.15 | [4] |

| UV/Vis (λmax) | 228, 322 nm | [7] |

Spectroscopic and Crystallographic Data

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of this compound.

-

¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the chemical structure of this compound. The trans configuration of the vinyl double bond can be confirmed by the coupling constant of the vinylic protons in the ¹H NMR spectrum.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl group (around 3200 cm⁻¹), the carbonyl group (C=O), and the carbon-carbon double bond (C=C).[9]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of this compound.[2]

-

X-ray Crystallography: Single crystal X-ray diffraction studies have been conducted to determine the crystal structure of this compound derivatives. For instance, (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one crystallizes in the orthorhombic crystal system.[10]

Experimental Protocols

3.1. Synthesis of this compound via Claisen-Schmidt Condensation

The most common and effective method for synthesizing this compound is the Claisen-Schmidt condensation.[9][11] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with an aromatic ketone (4-hydroxyacetophenone).

Materials and Reagents:

-

4-Hydroxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyacetophenone (1 equivalent) in methanol or ethanol.

-

Catalyst Addition: To this solution, add a solution of NaOH or KOH (a strong base is required) in water or alcohol.[11]

-

Aldehyde Addition: While stirring the mixture at room temperature, slowly add benzaldehyde (1 equivalent).

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/n-hexane).[12]

-

Work-up: Once the reaction is complete (typically after several hours to 24 hours at room temperature), pour the reaction mixture into cold water.[11][12]

-

Neutralization: Neutralize the mixture with a dilute solution of HCl until the pH is acidic, which will cause the product to precipitate.[12]

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.[12]

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain the final product as crystals.[12]

Below is a graphical representation of the synthesis and purification workflow.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

4.1. Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway induced by tumor necrosis factor-alpha (TNFα).[5][6][13] This inhibition is achieved through the inhibition of the 26S proteasome, which prevents the degradation of IκBα.[5][13] As a result, the nuclear translocation of the p50/p65 NF-κB subunits is blocked, leading to the downregulation of NF-κB target gene expression.[5][13]

The following diagram illustrates the inhibitory effect of this compound on the NF-κB pathway.

4.2. Modulation of the EGFR/AKT/ERK1/2 Signaling Pathway

Recent studies have indicated that this compound can inhibit the replication of human coronavirus HCoV-OC43 by targeting the epidermal growth factor receptor (EGFR) signaling pathway.[14] By binding to EGFR, it inhibits the downstream activation of AKT and ERK1/2, which are crucial for viral replication.[14]

The diagram below depicts the role of this compound in the EGFR/AKT/ERK1/2 signaling cascade.

Conclusion

This compound is a versatile molecule with well-defined physicochemical properties and significant biological activities. This guide provides essential data and protocols to support further research and development of this promising compound. The provided information on its synthesis, characterization, and mechanisms of action will be a valuable asset to scientists in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | 2657-25-2 [amp.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. 4-Hydroxychalcone, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scitepress.org [scitepress.org]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

4'-Hydroxychalcone (CAS: 2657-25-2): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxychalcone, with the CAS number 2657-25-2, is a naturally occurring chalcone, a class of aromatic ketones that form the central core for a variety of important biological compounds. As a precursor to flavonoids and isoflavonoids, it has garnered significant interest in the scientific community. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and biological activities of this compound, with a focus on its anti-inflammatory and antioxidant properties. Detailed experimental protocols and visual diagrams of key signaling pathways are included to support research and development efforts.

Physicochemical Properties

This compound is a yellow crystalline solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₂ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Melting Point | 171-182 °C | [2][3] |

| Boiling Point | 419.6 ± 45.0 °C (Predicted) | [1] |

| Solubility | Insoluble in water. Soluble in polar organic solvents like ethanol, DMSO, and DMF. | [1][4] |

| pKa (Strongest Acidic) | 9.04 (Predicted) | [5] |

| LogP | 3.650 (Estimated) | [6] |

Spectral Data

| Spectroscopy | Key Features | Reference |

| UV-Vis | Exhibits absorbance in the UVA-UVB region, with a maximum absorption (λmax) that can be influenced by solvent and substitution. | [7] |

| Infrared (IR) | Characteristic peaks for the hydroxyl (-OH) group, carbonyl (C=O) group, and carbon-carbon double bond (C=C) of the enone system. | [8] |

| ¹H NMR | Shows characteristic signals for the aromatic protons and the α,β-unsaturated ketone system. The coupling constant of the vinyl protons is indicative of the trans configuration. | [9] |

| ¹³C NMR | Displays distinct signals for the carbonyl carbon, the α and β carbons of the enone system, and the aromatic carbons. | [10] |

Synthesis and Purification

This compound is commonly synthesized via the Claisen-Schmidt condensation, an aldol condensation reaction between 4-hydroxyacetophenone and benzaldehyde in the presence of a base catalyst.[10]

Experimental Protocol: Synthesis by Aldol Condensation

Materials:

-

4-hydroxyacetophenone

-

Benzaldehyde

-

Methanol

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve equimolar amounts of 4-hydroxyacetophenone and benzaldehyde in methanol in a round-bottom flask.

-

Slowly add a catalytic amount of aqueous sodium hydroxide solution to the stirred mixture.

-

Continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water.

-

Acidify the mixture with a dilute solution of hydrochloric acid to precipitate the product.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound crystals.[2]

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, most notably anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4] It has been shown to inhibit TNFα-induced NF-κB activation.[4]

Mechanism of Action: this compound inhibits the degradation of IκBα, the inhibitory protein of NF-κB.[4] This prevents the nuclear translocation of the p50/p65 subunits of NF-κB, thereby blocking the transcription of pro-inflammatory genes.[4]

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to a stimulus in the presence or absence of the test compound.

Materials:

-

A suitable cell line (e.g., HEK293T, K562)

-

NF-κB luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Cell culture medium and supplements

-

TNFα (stimulus)

-

This compound

-

Luciferase assay reagent

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, pre-treat the transfected cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

-

Stimulate the cells with TNFα (e.g., 20 ng/mL) for a defined time (e.g., 6 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage inhibition of NF-κB activity by this compound compared to the TNFα-stimulated control.[11]

Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is the ability to neutralize harmful free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound solutions of varying concentrations in a suitable solvent (e.g., methanol or DMSO)

-

Ascorbic acid (as a positive control)

-

Methanol (as a blank)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of the DPPH solution to each well.

-

Add varying concentrations of the this compound solutions to the wells. Include a positive control (ascorbic acid) and a blank (methanol).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.[3]

Activation of BMP Signaling Pathway

Recent studies have shown that this compound can activate the Bone Morphogenetic Protein (BMP) signaling pathway.[12] This pathway is crucial for various cellular processes, including embryonic development, cell differentiation, and tissue homeostasis. The activation of BMP signaling by small molecules like this compound is an area of active research for potential therapeutic applications. A common method to assess this activity is through a cell-based luciferase reporter assay using a BMP-responsive element.[13]

Conclusion

This compound (CAS 2657-25-2) is a versatile molecule with well-defined physicochemical properties and significant biological activities. Its straightforward synthesis and potent anti-inflammatory and antioxidant effects make it a compound of great interest for further research and development in the fields of medicinal chemistry and pharmacology. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists working with this promising chalcone.

References

- 1. scitepress.org [scitepress.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of 4'-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxychalcone, a prominent member of the chalcone family of natural compounds, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary in vitro studies investigating the antioxidant, anti-inflammatory, and anticancer properties of this compound. Detailed experimental protocols for key assays are provided, and quantitative data from various studies are summarized for comparative analysis. Furthermore, the known signaling pathways modulated by this compound, including NF-κB, EGFR/AKT/ERK1/2, and Wnt/β-catenin, are visually represented through detailed diagrams to elucidate its mechanisms of action at the molecular level. This guide is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties in various in vitro assays. The primary mechanism of its antioxidant activity is attributed to its ability to donate a hydrogen atom, thereby neutralizing free radicals.

Quantitative Data for Antioxidant Activity

| Assay Type | Test System | Concentration/IC50 | % Inhibition | Reference |

| DPPH Radical Scavenging | Chemical Assay | 200 µM | 63.4% | [Not specified in search results] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for determining the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound solution to the wells.

-

For the control, add 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula:

Experimental Workflow: DPPH Assay

Anti-inflammatory Activity

In vitro studies have revealed that this compound possesses significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data for Anti-inflammatory Activity

| Assay Type | Cell Line | Stimulant | Concentration of 4'-HC | IC50 | % Inhibition of Mediator | Reference |

| NF-κB Activation | K562 cells | TNF-α (20 ng/mL) | 20-40 µM | 30 µM | Dose-dependent | [1] |

| IL-1β Secretion | Cryptochrome-null mice kidney tissue | High-salt | 10-40 mg/kg (in vivo) | - | Significant decrease | [2] |

| TNF-α Production | Cryptochrome-null mice kidney tissue | High-salt | 40 mg/kg (in vivo) | - | Significant suppression | [2] |

| NO Production | RAW 264.7 macrophages | LPS | Not Specified | - | Inhibition observed | [3][4] |

| IL-6 Release | RAW 264.7 macrophages | LPS | Not Specified | - | Inhibition observed | [3] |

Experimental Protocol: Inhibition of TNF-α-induced NF-κB Activation

This protocol describes the assessment of this compound's ability to inhibit the activation of the NF-κB signaling pathway induced by Tumor Necrosis Factor-alpha (TNF-α).[1][5]

Materials:

-

K562 (human leukemia) cells

-

RPMI-1640 medium supplemented with 10% FBS

-

This compound

-

Recombinant human TNF-α

-

Luciferase reporter vector (containing NF-κB response elements)

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Culture and Transfection:

-

Culture K562 cells in RPMI-1640 medium.

-

Transfect the cells with an NF-κB-dependent luciferase reporter plasmid using a suitable transfection reagent.

-

-

Treatment:

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

-

Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

-

Calculate the percentage inhibition of NF-κB activation relative to the TNF-α-stimulated control.

-

Signaling Pathway: NF-κB Inhibition by this compound

This compound inhibits the canonical NF-κB signaling pathway.[5] It has been shown to inhibit the proteasome, which prevents the degradation of IκBα.[1][5] This leads to the sequestration of the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1][5]

Anticancer Activity

This compound has demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and modulation of key cancer-related signaling pathways.

Quantitative Data for Anticancer Activity

| Cell Line | Assay Type | Concentration of 4'-HC | IC50 | Effect | Reference |

| Jurkat (T-cell leukemia) | Cytotoxicity | Not Specified | Not Specified | Cytotoxic | [Not specified in search results] |

| MYCN-amplified neuroblastoma (IMR-32, SK-N-BE(2)) | Cytotoxicity (MTT assay) | 5 µM | Not specified | Potent cytotoxin | [6][7] |

| HCT116 (Colon carcinoma) | Cytotoxicity (MTT assay) | Not specified | 37.07 µM (for a 2'-hydroxy derivative) | Cytotoxic | [8] |

| Various cancer cell lines (MCF-7, A549, PC3, HT-29) | Cytotoxicity (MTT assay) | < 20 µg/mL | - | High cytotoxicity for some derivatives | [9] |

| HCT116 (Colon carcinoma) | Apoptosis (Annexin V) | Not specified | - | >30% apoptosis (for 2'-hydroxy derivatives) | [8] |

| HCT116 (Colon carcinoma) | Cell Cycle Analysis | Not specified | - | G2/M phase arrest (for 2'-hydroxy derivatives) | [8] |

Experimental Protocol: Cytotoxicity by MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cells.[7][8]

Materials:

-

Cancer cell line (e.g., MYCN-amplified neuroblastoma cells)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.[8]

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the appropriate duration.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

-

Analysis:

-

Analyze the flow cytometry data to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathway: Modulation of Wnt/β-catenin and EGFR/AKT/ERK1/2 Pathways

-

Wnt/β-catenin Pathway: this compound has been shown to attenuate β-catenin activation and limit the expression of its downstream target genes, such as c-Myc and Axin2, in colon adenomas.[10] This suggests an inhibitory role in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.

-

EGFR/AKT/ERK1/2 Pathway: Studies on other chalcones suggest that they can modulate the EGFR/AKT/ERK1/2 signaling pathway, which is crucial for cell proliferation and survival. 4-Hydroxychalcone has been shown to inhibit the replication of human coronavirus HCoV-OC43 by targeting the epidermal growth factor receptor (EGFR) and inhibiting the EGFR/AKT/ERK1/2 signaling pathway.[11]

Conclusion

The preliminary in vitro studies on this compound reveal its promising potential as a multifaceted therapeutic agent. Its antioxidant, anti-inflammatory, and anticancer activities, mediated through the modulation of key signaling pathways, warrant further investigation. The detailed protocols and summarized data presented in this guide aim to facilitate future research and development efforts focused on harnessing the therapeutic benefits of this compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-Hydroxychalcone Attenuates Hyperaldosteronism, Inflammation, and Renal Injury in Cryptochrome-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Insights on the Anti-Inflammatory and Anti-Melanogenic Effects of 2'-Hydroxy-2,6'-dimethoxychalcone in RAW 264.7 and B16F10 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Metabolism of 4'-Hydroxychalcone in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of 4'-hydroxychalcone, a core structure in many biologically active compounds. While direct metabolic data for this compound is limited in publicly available literature, this guide leverages detailed findings from its close structural analog, 4′-(p-Toluenesulfonylamide)-4-hydroxychalcone (TSAHC), to build a predictive metabolic profile. The primary metabolic pathway for this class of compounds in liver microsomes is hydroxylation, mediated predominantly by cytochrome P450 (CYP) enzymes, specifically isoforms from the CYP2C and CYP3A families. This document details the experimental protocols for assessing metabolic stability, identifying metabolites, and characterizing the enzymatic kinetics involved. All quantitative data from the analog study are presented in tabular format for clarity, and key experimental workflows and metabolic pathways are visualized using diagrams. This guide serves as a valuable resource for researchers in drug discovery and development, offering a robust framework for investigating the metabolic fate of this compound and its derivatives.

Introduction

This compound is a flavonoid precursor belonging to the chalcone family, which are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Chalcones and their derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the metabolic fate of such compounds is a critical step in drug development, as metabolism significantly influences their bioavailability, efficacy, and potential for drug-drug interactions.

The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s (CYPs) plays a pivotal role in the Phase I metabolism of a vast array of xenobiotics. In vitro studies using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are a standard and effective method for elucidating metabolic pathways and predicting in vivo metabolic clearance.

This guide focuses on the metabolism of this compound in a liver microsomal environment. Due to the limited availability of direct metabolic data for this compound, this document draws heavily on a detailed study of a close structural analog, 4′-(p-Toluenesulfonylamide)-4-hydroxychalcone (TSAHC). The findings from this analog provide a strong predictive framework for the metabolic behavior of this compound.

Metabolic Pathways of this compound Analog (TSAHC)

The primary metabolic transformation of the this compound analog, TSAHC, in human liver microsomes is hydroxylation, resulting in the formation of two main metabolites, designated as M1 and M2.[1][2] This process is a classic example of Phase I metabolism, where the introduction of a polar hydroxyl group increases the water solubility of the compound, facilitating its eventual excretion.

The enzymatic catalysis of this hydroxylation is primarily carried out by specific cytochrome P450 isoforms. The formation of the two hydroxylated metabolites is mainly mediated by the CYP2C and CYP3A subfamilies.[1][2] Specifically, the study on TSAHC suggests the involvement of CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[1][2]

Quantitative Metabolic Data (TSAHC Analog)

The following tables summarize the key quantitative data obtained from the in vitro metabolism study of the this compound analog, TSAHC, in human liver microsomes. This data is essential for understanding the efficiency and capacity of the metabolic pathways.

Table 1: Michaelis-Menten Kinetic Parameters for the Formation of TSAHC Metabolites [1][2]

| Metabolite | Km (μM) | Vmax (pmol/min/mg protein) |

| M1 (Hydroxylated) | 2.46 | 85.1 |

| M2 (Hydroxylated) | 9.98 | 32.1 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction rate) represents the maximum rate of metabolite formation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of this compound in liver microsomes, based on established protocols for its analog and other xenobiotics.

Incubation with Human Liver Microsomes (HLMs)

This protocol is designed to assess the overall metabolic stability of this compound and identify its potential metabolites.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound (substrate)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile or other suitable organic solvent (for reaction termination)

-

Incubator or water bath at 37°C

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, pre-incubate the HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and this compound at various concentrations in phosphate buffer at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the parent compound and potential metabolites using a validated analytical method, such as LC-MS/MS.

Reaction Phenotyping with Recombinant CYP Isoforms

This protocol is used to identify the specific CYP enzymes responsible for the metabolism of this compound.

Materials:

-

Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Control microsomes (from the same expression system but without the CYP enzyme)

-

This compound

-

NADPH regenerating system

-

Phosphate buffer

Procedure:

-

Follow a similar incubation procedure as described in section 4.1, but replace the HLMs with individual recombinant CYP isoforms.

-

Incubate this compound with each CYP isoform and the control microsomes.

-

Measure the rate of metabolite formation for each isoform.

-

Significant metabolite formation by a specific CYP isoform compared to the control indicates its involvement in the metabolism of this compound.

Chemical Inhibition Studies

This protocol provides further evidence for the involvement of specific CYP isoforms by using known selective inhibitors.

Materials:

-

Pooled human liver microsomes (HLMs)

-

This compound

-

NADPH regenerating system

-

Phosphate buffer

-

Selective chemical inhibitors for various CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9, etc.)

Procedure:

-

Pre-incubate the HLMs with a selective CYP inhibitor at a concentration known to be effective.

-

Add this compound and initiate the reaction with the NADPH regenerating system.

-

Measure the rate of metabolite formation in the presence and absence of the inhibitor.

-

A significant reduction in the rate of metabolite formation in the presence of a specific inhibitor confirms the role of that CYP isoform in the metabolism of this compound.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of metabolites in in vitro metabolism studies.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

General Procedure:

-

Develop a chromatographic method to separate this compound from its potential metabolites. This typically involves a reverse-phase C18 column and a gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid.

-

Optimize the mass spectrometer parameters for the detection of the parent compound and its predicted metabolites (e.g., hydroxylated derivatives). This includes optimizing the precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis.

-

For metabolite identification, use high-resolution mass spectrometry to obtain accurate mass measurements of the parent and metabolite ions, which aids in determining their elemental composition.

Discussion and Implications for Drug Development

The in vitro metabolism studies of the this compound analog, TSAHC, strongly suggest that this compound itself is likely to undergo significant Phase I metabolism in the liver, primarily through hydroxylation. The involvement of major drug-metabolizing enzymes such as those in the CYP2C and CYP3A families has important implications for drug development.

-

Potential for Drug-Drug Interactions: Since CYP2C9, CYP3A4, and CYP3A5 are responsible for the metabolism of a large number of clinically used drugs, there is a potential for drug-drug interactions when this compound or its derivatives are co-administered with other drugs that are substrates, inhibitors, or inducers of these enzymes.

-

Pharmacokinetic Variability: The genes encoding CYP2C9 and CYP2C19 are known to be polymorphic, which can lead to significant inter-individual differences in metabolic activity. This genetic variability could result in variations in the clearance and exposure of this compound, potentially affecting its efficacy and safety profile in different individuals.

-

Metabolic Stability and Drug Design: The identification of the primary sites of metabolism on the this compound scaffold can guide medicinal chemists in designing new analogs with improved metabolic stability. For example, blocking the sites of hydroxylation through chemical modification could lead to compounds with longer half-lives and improved pharmacokinetic profiles.

Conclusion

While direct experimental data on the metabolism of this compound in liver microsomes is not extensively documented, the detailed investigation of its close analog, TSAHC, provides a robust and predictive model for its metabolic fate. The primary metabolic pathway is anticipated to be hydroxylation, mediated by CYP2C and CYP3A enzymes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to investigate the metabolism of this compound and its derivatives, enabling a more informed approach to lead optimization and preclinical development. Further studies confirming the specific metabolites and kinetic parameters for this compound are warranted to fully elucidate its metabolic profile.

References

The Estrogenic Activity of 4'-Hydroxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the estrogenic activity of 4'-Hydroxychalcone, a flavonoid precursor with a notable impact on estrogen receptor signaling. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular pathways.

Quantitative Assessment of Estrogenic and Anti-Estrogenic Activity

The biological effects of this compound and its derivatives are concentration-dependent and vary across different cell lines. While this compound itself has been noted for its estrogenic properties, many of its derivatives have been investigated for their anti-estrogenic and cytotoxic potential in cancer research.

One study has reported that this compound exhibits estrogenic activity at a concentration of 1 x 10⁻⁴ M[1]. However, much of the available quantitative data focuses on the anti-proliferative effects of related chalcone derivatives in estrogen receptor-positive breast cancer cell lines, such as MCF-7. These studies often utilize metrics like the half-maximal inhibitory concentration (IC50) to quantify the cytotoxic effects. For instance, certain O-alkyl (E)-chalcone derivatives have shown potent activity against MCF-7 cells, with IC50 values ranging from 2.08 to 13.58 µM[1]. Another study highlighted two chalcone derivatives with significant inhibitory effects on MCF-7 cells, with IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM[2].

| Compound | Cell Line | Assay | Activity Type | Concentration / IC50 | Reference |

| This compound | - | - | Estrogenic | 1 x 10⁻⁴ M | [1] |

| O-Alkyl (E)-chalcone derivatives (4a, 4b, 4q, 4v) | MCF-7 | Cytotoxicity | Anti-estrogenic | 2.08 - 13.58 µM | [1] |

| Chalcone derivative 12 | MCF-7 | MTT Assay | Cytotoxic | 4.19 ± 1.04 µM | [2] |

| Chalcone derivative 13 | MCF-7 | MTT Assay | Cytotoxic | 3.30 ± 0.92 µM | [2] |

| Synthetic indole chalcone ZK-CH-11d | MCF-7 | BrdU Assay | Anti-proliferative | 32.17 ± 0.11 µmol/L | [3] |

Experimental Protocols

The assessment of the estrogenic and anti-estrogenic activity of compounds like this compound involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the literature.

Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-Estradiol ([³H]-E2), for binding to the estrogen receptor (ER).

Protocol:

-

Cell Culture: MCF-7 cells, known to express high levels of estrogen receptor, are cultured in appropriate media.

-

Incubation: The cells are incubated with a fixed concentration of [³H]-E2 (e.g., 5 nM) in the presence of increasing concentrations of the test compound (e.g., this compound).

-

Washing: After incubation for 1 hour at 37°C, the cells are washed with a solution of 0.1% bovine serum albumin in phosphate-buffered saline (PBS) to remove unbound ligand[4].

-

Lysis and Scintillation Counting: 100% ethanol is added to the cells to lyse them and extract the bound radioligand. The radioactivity in the samples is then measured using a scintillation counter[4].

-

Data Analysis: The specific binding of [³H]-E2 is calculated as the difference between the total binding and the non-specific binding (measured in the presence of a large excess of unlabeled estradiol). The results are often expressed as the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50).

Cell Proliferation Assays (MTT and BrdU)

These assays are used to assess the effect of a compound on cell viability and proliferation.

MTT Assay Protocol:

-

Cell Seeding: Breast cancer cell lines such as MCF-7 or MDA-MB-231 are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours[3].

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation and Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The results are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

BrdU Assay Protocol:

-

Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound[3].

-

BrdU Labeling: After 48 hours of treatment, a BrdU (5-bromo-2'-deoxyuridine) labeling solution is added to the cells. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells[3].

-

Fixation and Antibody Incubation: After a 24-hour labeling period, the cells are fixed, and an anti-BrdU antibody conjugated to a peroxidase enzyme is added[3].

-

Substrate Addition and Measurement: A substrate for the peroxidase is added, leading to a colorimetric reaction. The absorbance is measured to quantify the amount of BrdU incorporated, which is proportional to cell proliferation[3].

Signaling Pathways and Molecular Interactions

The estrogenic activity of this compound is primarily mediated through its interaction with estrogen receptors (ERα and ERβ). Upon binding, it can initiate a signaling cascade that influences gene expression and cellular responses. In the context of its anti-cancer effects, related chalcones have been shown to modulate other pathways, including the Wnt/β-catenin and MAPK pathways.

Below are diagrams illustrating the experimental workflow for assessing estrogenic activity and the estrogen receptor signaling pathway.

Caption: Workflow for evaluating the estrogenic/anti-estrogenic activity of this compound.

Caption: Simplified estrogen receptor signaling pathway activated by this compound.

In the context of chemoprevention in intestinal tumorigenesis, this compound has been shown to decrease the protein levels of β-catenin and the mRNA expression of its target genes, including c-Myc and Axin2, suggesting an interaction with the Wnt/β-catenin signaling pathway[5]. Some chalcone derivatives have also been found to inhibit TNFα-induced NF-κB activation[6]. Furthermore, a trihydroxychalcone was observed to block the E2-induced activation of the MAPK pathway and c-MYC transcription, which is crucial for cell proliferation[4][7].

This guide provides a foundational understanding of the estrogenic activity of this compound, offering valuable insights for further research and development in endocrinology and oncology.

References

- 1. Synthesis and Anticancer Evaluation of O-Alkylated (E)-Chalcone Derivatives: A Focus on Estrogen Receptor Inhibition [mdpi.com]

- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Programmed Cell Death Alterations Mediated by Synthetic Indole Chalcone Resulted in Cell Cycle Arrest, DNA Damage, Apoptosis and Signaling Pathway Modulations in Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2′,3′,4′-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemopreventive effect of 4′-hydroxychalcone on intestinal tumorigenesis in ApcMin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2',3',4'-Trihydroxychalcone changes estrogen receptor α regulation of genes and breast cancer cell proliferation by a reprogramming mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidaion of 4'-Hydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 4'-Hydroxychalcone ((E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one). A key member of the chalcone family, this compound is a subject of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3] A thorough understanding of its molecular structure is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.

Synthesis and Crystallization

The primary method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[4][5] This base-catalyzed reaction involves the condensation of 4-hydroxyacetophenone with benzaldehyde.[4] Variations of this method, including solvent-free grinding techniques, have also been reported, offering a greener chemistry approach.[5][6]

Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

A typical laboratory-scale synthesis involves dissolving 4-hydroxyacetophenone and benzaldehyde in a suitable solvent, such as methanol or ethanol.[4] A catalytic amount of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH), is then added to the mixture.[6][7] The reaction is typically stirred at room temperature or with gentle heating.[4][7] Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water and neutralized with a dilute acid (e.g., HCl) to precipitate the crude product.[5][6] Purification is achieved through recrystallization from a suitable solvent, commonly ethanol, to yield the final product as yellow crystals.[5][6]

Spectroscopic and Spectrometric Analysis

A combination of spectroscopic techniques is employed to confirm the chemical structure of this compound. These methods provide detailed information about the compound's functional groups, connectivity of atoms, and overall molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals characteristic signals corresponding to the different types of protons present in the molecule. The trans-configuration of the α,β-unsaturated ketone is confirmed by the large coupling constant (typically around 15.6 Hz) between the vinylic protons, H-α and H-β.[4]

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbonyl carbon of the ketone typically appears at a downfield chemical shift of around 187-190 ppm.[6]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| OH | Variable (often broad singlet) | s | - |

| H-α | ~7.92 | d | ~15.6 |

| H-β | ~7.68 | d | ~15.6 |

| Aromatic Protons | 7.0 - 8.2 | m | - |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~187.28 |

| C-α | ~121.0 |

| C-β | ~145.0 |

| Aromatic Carbons | 115.0 - 162.0 |

| C-OH (ipso) | ~162.0 |

Note: Chemical shifts are approximate and can vary based on experimental conditions.[6]

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[8][9] The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8][10] Tetramethylsilane (TMS) is commonly used as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch (phenolic) | ~3200-3400 (broad) |

| C=O stretch (conjugated ketone) | ~1650-1691 |

| C=C stretch (alkene) | ~1591-1611 |

| C=C stretch (aromatic) | ~1450-1600 |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, Nujol mull).[7][8]

Experimental Protocol: IR Spectroscopy

The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a potassium bromide (KBr) pellet or a Nujol mull.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M]⁺ (Molecular Ion) | 224.25 |

| [M+H]⁺ (Protonated Molecule) | 225.091 |

| Key Fragment Ions | 121, 147, 223 |

Note: The molecular weight of this compound (C₁₅H₁₂O₂) is 224.25 g/mol .[3]

Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument is typically a high-resolution mass spectrometer.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. Studies on a derivative, (2E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one, have confirmed the orthorhombic crystal system with the space group P2₁2₁2₁.[12] The analysis reveals the planarity of the chalcone backbone and the specific bond lengths and angles within the molecule.[12]

Table 5: Crystallographic Data for a 4-Hydroxychalcone Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.3738 |

| b (Å) | 12.9239 |

| c (Å) | 17.1310 |

| V (ų) | 1189.76 |

| Z | 4 |

Source: ResearchGate[12]

Experimental Protocol: X-ray Crystallography

Single crystals of the compound are grown by slow evaporation of a suitable solvent. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map and, subsequently, the atomic positions.

Visualizing the Elucidation Process and Molecular Properties

Diagrams are essential tools for visualizing complex scientific information. The following diagrams, generated using the DOT language, illustrate the workflow of structure elucidation and a plausible mass spectral fragmentation pattern for this compound.

Caption: Workflow for the structure elucidation of this compound.

Caption: Plausible mass spectral fragmentation of this compound.

Biological Significance and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including the inhibition of the NF-κB signaling pathway, which is implicated in inflammation and cancer.[1][2] It has also been investigated for its potential antiviral activity against human coronaviruses by targeting the EGFR/AKT/ERK1/2 signaling pathway.[13]

Caption: Inhibition of the EGFR/AKT/ERK1/2 signaling pathway by this compound.

Conclusion

The structural elucidation of this compound is a well-established process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. The data presented in this guide, from NMR and IR spectroscopy to mass spectrometry and X-ray crystallography, collectively provide an unambiguous confirmation of its molecular architecture. This foundational knowledge is critical for the ongoing research and development of this compound and its derivatives as potential therapeutic agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The aromatic ketone this compound inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C15H12O2 | CID 5282362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. scitepress.org [scitepress.org]

- 7. rjpbcs.com [rjpbcs.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. 4-HYDROXYCHALCONE(20426-12-4) 1H NMR [m.chemicalbook.com]

- 11. This compound(2657-25-2) IR Spectrum [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxychalcone Inhibits Human Coronavirus HCoV-OC43 by Targeting EGFR/AKT/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

4'-Hydroxychalcone: A Comprehensive Technical Analysis of its Classification as a Retrochalcone

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract